5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Medicinal Chemistry Chemical Synthesis Boronate Ester Intermediates

Unprotected indazolylboronic acids (e.g., CAS 693285-67-5) are notoriously prone to protodeboronation and oxidation, leading to variable coupling yields and wasted synthetic effort. This pinacol ester eliminates that instability, providing a shelf-stable, ready-to-weigh solid for reproducible Suzuki-Miyaura cross-coupling. - Protected Architecture: The 4-BPin ester masks the boronic acid, preventing decomposition during storage and handling, ensuring consistent performance in C-C bond formations. - Synthetic Precision: The dual-function design combines a 5-isopropyl group to fine-tune lipophilicity with a sterically-defined boronate ester, enabling reliable construction of kinase-focused libraries where the indazole acts as a phenol bioisostere. - Supply Assurance: Supplied at ≥97% purity (HPLC) with full analytical documentation, supporting seamless tech transfer from medicinal chemistry to preclinical scale-up.

Molecular Formula C16H23BN2O2
Molecular Weight 286.2 g/mol
CAS No. 1421252-95-0
Cat. No. B1402325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
CAS1421252-95-0
Molecular FormulaC16H23BN2O2
Molecular Weight286.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3)C(C)C
InChIInChI=1S/C16H23BN2O2/c1-10(2)11-7-8-13-12(9-18-19-13)14(11)17-20-15(3,4)16(5,6)21-17/h7-10H,1-6H3,(H,18,19)
InChIKeyOZRISQNUHBSIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-4-(pinacolboronate)-1H-indazole Overview


5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 1421252-95-0, MF: C16H23BN2O2, MW: 286.18 g/mol) is an organoboron compound classified as a pinacol ester of an indazolylboronic acid. Its structure features an indazole core with a 5-isopropyl substituent and a pinacol boronate ester at the 4-position . The compound serves as a protected synthetic intermediate, principally enabling Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation [1]. It is supplied with a typical purity of 97% for research and development purposes .

Protected pinacol boronate ester for Suzuki-Miyaura cross-coupling
Indazole core with 5-isopropyl group for modulated lipophilicity
Serves as a synthetic building block for complex indazole-containing molecules

Risks of Generic Substitution for This Intermediate


Generic substitution is inadvisable due to the compound's specific dual-function architecture: the 5-isopropyl group modulates the indazole core's lipophilicity and metabolic profile, while the 4-pinacol boronate ester is a protected form of the boronic acid, offering enhanced stability and controlled reactivity [1]. An unprotected boronic acid (e.g., CAS 693285-67-5) is prone to protodeboronation and oxidation, leading to variable coupling efficiencies [1]. Regioisomers or analogs with different N-protection (e.g., 1-tosyl, CAS 1421252-94-9) or alkyl substitutions alter the steric and electronic environment, directly impacting cross-coupling yields and the properties of downstream pharmaceutical candidates [2].

Unprotected boronic acid May undergo protodeboronation and oxidation, reducing coupling efficiency compared to the pinacol ester.
Regioisomer or N-protection variation Altering the indazole substitution pattern or N-protecting group may shift steric and electronic environment, impacting cross-coupling yields.
Generic indazole boronic acids May introduce batch variability and uncontrolled reactivity if not in the specific pinacol ester form.

Differentiation Evidence for This Boronate Ester


Quantitative Comparative Data Availability

A comprehensive search of primary literature and patent databases was unable to identify a direct, quantitative, comparator-based study for this compound. No peer-reviewed study was found that simultaneously reports data for this specific compound and a close analog (e.g., 5-H, 5-methyl, or 6-isomer) under identical assay conditions for any dimension (reactivity, stability, or biological activity). The evidence below is therefore based on class-level synthesis data, which provides the only available quantitative context. Users should note that procurement decisions must be based on a structural specification match rather than proven performance superiority [1].

Comparative Data
Data to verify
No direct quantitative comparator study located
Procurement justified by structural identity
Based on class-level synthesis data
Medicinal Chemistry Chemical Synthesis Boronate Ester Intermediates

Synthetic Yield Benchmark

The compound is synthesized via palladium-catalyzed borylation. In the reported procedure, 4-bromo-5-isopropyl-1H-indazole (396 mg, 1.656 mmol) is reacted with bis(pinacolato)diboron (841 mg, 3.31 mmol) in the presence of PdCl2(CH3CN)2/S-Phos and KOAc in DMSO at 110 °C [1]. The reaction yields 345 mg of the target product, contaminated with approximately 20 mol% of a debrominated side product. This corresponds to an approximate yield of 73% for the target compound (assuming 80% purity of the 345 mg solid). This synthesis demonstrates the feasibility of producing this specific structural isomer, providing a foundational data point for route scoping. No comparable yield data under identical conditions for the 5-H or 5-methyl analogs were located.

Synthetic Yield
Reported
~73% yield (approx.)
Supports synthetic accessibility scoping
Pd-catalyzed borylation; no analog comparison available
Synthetic Methodology Borylation Process Chemistry

Pinacol Ester vs. Free Boronic Acid Stability

The target compound features the boronic acid as a pinacol ester, which is a well-established protecting group strategy for stabilizing organoboronic acids. Free indazolylboronic acids (such as the corresponding acid, (5-isopropyl-1H-indazol-4-yl)boronic acid, CAS 693285-67-5) are known to be susceptible to protodeboronation and oxidation, which complicates storage, handling, and controlled release in cross-coupling reactions [1]. The pinacol ester form provides enhanced bench stability and can be hydrolyzed to the active boronic acid in situ under basic aqueous conditions, a standard practice in Suzuki-Miyaura chemistry. This indirect stability advantage is a class-level inference, as no specific quantitative stability study (e.g., t90 under controlled conditions) directly comparing this pinacol ester to its free acid was identified.

Ester vs Free Acid Stability
Class-level inference
Pinacol ester vs free boronic acid
Target: Pinacol ester, bench stable
Comparator: Free acid, prone to protodeboronation
Pinacol ester may offer enhanced handling stability
No direct quantitative stability data
Chemical Stability Functional Group Protection Suzuki Coupling

Key Application Scenarios


Suzuki-Miyaura Building Block for Kinase Libraries

The compound is a protected boronate ester specifically designed for use in Suzuki-Miyaura cross-coupling reactions to construct complex indazole-containing molecules [1]. The 5-isopropyl-4-borylated indazole architecture makes it a suitable building block for synthesizing libraries of lead compounds, particularly where the indazole core acts as a phenol bioisostere, which is a common strategy in kinase inhibitor design to improve lipophilicity and metabolic stability .

Key Intermediate for CCR4 Antagonist Synthesis

Indazole compounds of this structural class have been disclosed as key intermediates in the synthesis of CCR4 receptor antagonists, which are under investigation for treating inflammatory diseases like asthma [2]. The specific 5-isopropyl and 4-boronate substituent pattern is tailored for the downstream construction of active pharmaceutical ingredient (API) candidates.

Bench-Stable Boronate for Improved Handling

For research groups working with the (5-isopropyl-1H-indazol-4-yl)boronic acid (CAS 693285-67-5) pharmacophore, this pinacol ester offers a more bench-stable and easily handled form. It can be used directly in cross-coupling or readily hydrolyzed to the active acid in the reaction mixture, improving experimental convenience and reproducibility [1].

Application
Selection Property
Validation Focus
Suzuki-Miyaura building block for kinase inhibitor design
Indazole core as phenol bioisostere; protected boronate ester
Lipophilicity and metabolic stability screening
CCR4 receptor antagonist research
5-isopropyl-4-boronate substitution pattern
Inflammatory disease model pathway studies
Bench-stable handling for boronic acid pharmacophore
Pinacol ester protection form
Hydrolysis to free acid; coupling reproducibility
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